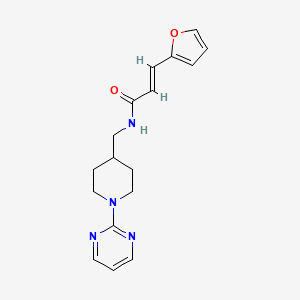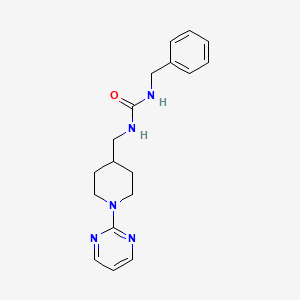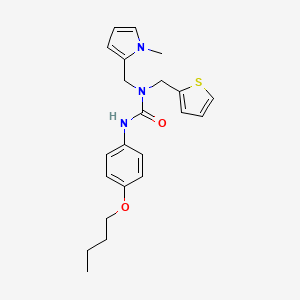![molecular formula C24H22N4O3S2 B2658703 N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 886902-04-1](/img/structure/B2658703.png)
N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a benzothiazole moiety, a piperazine ring, and a benzenesulfonamide group. Benzothiazoles are heterocyclic compounds known for their diverse biological activities . Piperazine rings are often found in pharmaceutical drugs due to their ability to improve solubility and bioavailability. Benzenesulfonamides are commonly used in medicinal chemistry and have a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole, piperazine, and benzenesulfonamide moieties. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could enhance solubility, while the benzothiazole moiety could contribute to its biological activity .Applications De Recherche Scientifique
Anti-Tubercular Compounds
Benzothiazole derivatives, including the compound , have been synthesized and studied for their potential as anti-tubercular compounds . These compounds have shown promising results in inhibiting the growth of M. tuberculosis. The synthetic pathways for these derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Antibacterial Agents
Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes . These enzymes include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Antioxidants
The benzothiazole ring system, which is a part of the compound , is widely used in antioxidants . These compounds can help protect cells from damage caused by harmful free radicals.
Plant Growth Regulators
Benzothiazole derivatives are also used as plant growth regulators . These compounds can influence the growth and development of plants.
Anti-Inflammatory Agents
Benzothiazole derivatives have been found to have anti-inflammatory properties . They can help reduce inflammation in the body.
Enzyme Inhibitors
Benzothiazole derivatives have been found to inhibit various enzymes . This makes them useful in the development of drugs that target specific enzymes in the body.
Imaging Reagents
Benzothiazole derivatives are used as imaging reagents . They can help visualize biological processes or structures.
Electroluminescent Devices
Benzothiazole derivatives are used in electroluminescent devices . These devices emit light in response to an electric current or a strong electric field.
Propriétés
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c29-23(18-10-12-19(13-11-18)26-33(30,31)20-6-2-1-3-7-20)27-14-16-28(17-15-27)24-25-21-8-4-5-9-22(21)32-24/h1-13,26H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXRPNOVGAWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2658622.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2658626.png)
![6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2658628.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658629.png)


![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2658633.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2658639.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

